molecular formula C18H28ClNO2 B6118940 1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

Cat. No.: B6118940
M. Wt: 325.9 g/mol
InChI Key: AJEBMODEWKSGOC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through nucleophilic substitution reactions using appropriate cyclohexyl halides.

    Formation of the Propanol Side Chain: The propanol side chain can be introduced through reactions such as the Grignard reaction or other alkylation methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isoquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.

    Pharmacology: It is investigated for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study the structure-activity relationships of isoquinoline derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can be compared with other isoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative with potential neuroprotective effects.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features, such as the cyclohexyloxy group and the propanol side chain, which may confer distinct biological activities and pharmacological properties.

Properties

IUPAC Name

1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c20-17(14-21-18-8-2-1-3-9-18)13-19-11-10-15-6-4-5-7-16(15)12-19;/h4-7,17-18,20H,1-3,8-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBMODEWKSGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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